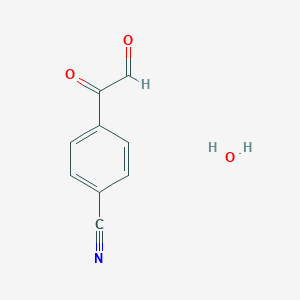
4-Cyanophenylglyoxal hydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of cyanophenyl derivatives is a topic of interest in the field of organic chemistry. For example, the 4-cyano-2-butenyl (CB) group has been introduced as a new protecting group for oligonucleotide synthesis, highlighting the versatility of cyanophenyl compounds in synthetic applications . The CB group is stable under acidic conditions and can be removed by a δ-elimination pathway, which is a mild condition that could potentially be applicable to the synthesis or modification of 4-cyanophenylglyoxal hydrate.
Molecular Structure Analysis
X-ray diffraction analysis has been used to determine the molecular structures of several cyanophenyl-containing compounds, providing valuable information about their crystalline forms . For instance, the structure of 4-cyano-4'-n-undecyloxybiphenyl was found to crystallize in the monoclinic system, with nearly planar phenyl rings and a specific dihedral angle . Similarly, the structure of 4-cyano-4'-n-octyloxybiphenyl was determined to crystallize in the triclinic system, with two independent molecules in the asymmetric unit . These findings suggest that cyanophenyl compounds can exhibit diverse crystalline structures, which could be relevant when considering the molecular structure of 4-cyanophenylglyoxal hydrate.
Chemical Reactions Analysis
While the provided papers do not directly discuss chemical reactions specific to 4-cyanophenylglyoxal hydrate, they do provide insights into the reactivity of cyanophenyl groups. For example, the CB protecting group can be removed under specific conditions, indicating that the cyano group can participate in chemical reactions under controlled conditions . This information could be extrapolated to hypothesize about the reactivity of the cyano group in 4-cyanophenylglyoxal hydrate.
Physical and Chemical Properties Analysis
The physical and chemical properties of cyanophenyl derivatives are of great interest due to their potential applications. For instance, cyano derivatives of 2-(4-carbohydroxy-3-halogenphenyl)-5-alkyl-1,3,2-dioxaborinanes exhibit low nematic-isotropic transition temperatures and high positive dielectric anisotropy, making them promising for use in electrooptic display devices . These properties suggest that cyanophenyl compounds, including 4-cyanophenylglyoxal hydrate, may possess unique electro-optical characteristics that could be exploited in various technological applications.
Applications De Recherche Scientifique
Carbohydrate Chemistry
4-Cyanophenylglyoxal hydrate and its derivatives play a significant role in carbohydrate chemistry, particularly in the synthesis and modification of sugars. For instance, the [1-cyano-2-(2-iodophenyl)]ethylidene group, closely related to 4-cyanophenylglyoxal, is used as an acetal-protecting group for carbohydrate thioglycoside donors. This group conveys strong beta-selectivity with thiomannoside donors and facilitates the synthesis of beta-rhamnopyranosides, a synthetically challenging task. The method shows applicability to glucopyranosides with high alpha-selectivity and to galactopyranosides with beta-selectivity, though radical fragmentation in galactopyranosides is unselective (Crich & Bowers, 2006).
Photopolymerization in Biomaterials
The use of photoinitiators derived from cyanophenyl groups in the polymerization of biomaterials has been explored for applications such as cell encapsulation. A study demonstrates the efficiency of a lithium acylphosphinate salt, which shares structural motifs with 4-cyanophenylglyoxal hydrate, in rapidly polymerizing poly(ethylene glycol) diacrylate into hydrogels while maintaining high cell viability. This approach offers temporal and spatial control over material formation, beneficial for creating three-dimensional, hydrated biomimetic materials for tissue engineering (Fairbanks et al., 2009).
Liquid Crystal Technology
Compounds related to 4-cyanophenylglyoxal hydrate, such as 4-cyano-4′-octyloxybiphenyl, have been studied for their potential in liquid crystal technology. These compounds exhibit stable smectic phases at room temperature, making them of interest for display technologies. Research into the structure, flexibility, and mesogenic properties of these compounds contributes to our understanding of liquid crystals and their potential applications (Emsley et al., 1994).
Environmental Applications
The hydrothermal decomposition of liquid crystals, including compounds structurally similar to 4-cyanophenylglyoxal hydrate, has been explored for environmental protection. A study on the treatment of 4-octoxy-4'-cyanobiphenyl in subcritical water shows that hydrothermal technology can decompose liquid crystals into simple, environmentally friendly products, highlighting its potential for waste management and environmental protection (Zhuang et al., 2014).
Propriétés
IUPAC Name |
4-oxaldehydoylbenzonitrile;hydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5NO2.H2O/c10-5-7-1-3-8(4-2-7)9(12)6-11;/h1-4,6H;1H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CANFXXFMTHAMFS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)C(=O)C=O.O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
19010-28-7 |
Source


|
| Record name | 4-Cyanophenylglyoxal hydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

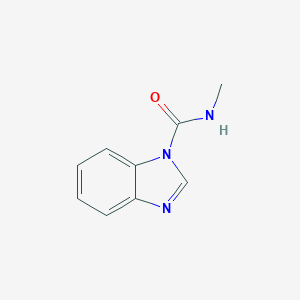


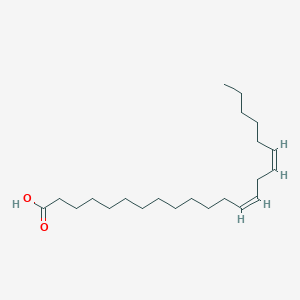
![6-Methylenespiro[4.5]decane](/img/structure/B98373.png)
![3-Nitroimidazo[1,2-b]pyridazine](/img/structure/B98374.png)
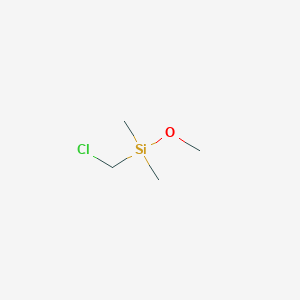
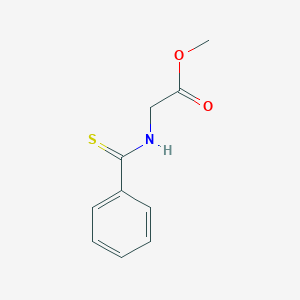
![1,3-Bis(oxiranylmethyl)-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B98377.png)
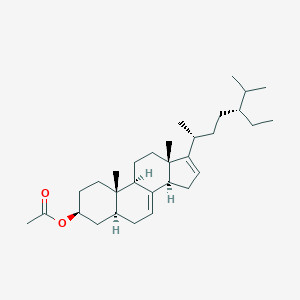

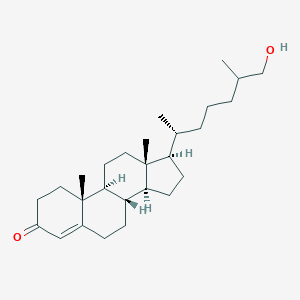
![7H-Cyclopenta[1,2-b:3,4-b']dithiophene](/img/structure/B98387.png)
